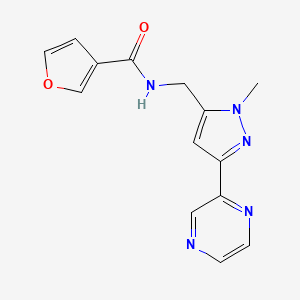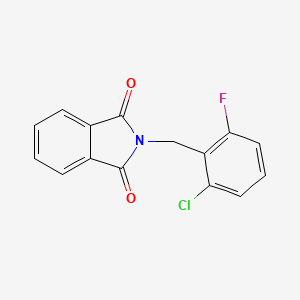
2-(2-Chloro-6-fluorobenzyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-Chloro-6-fluorobenzyl)isoindoline-1,3-dione” is a chemical compound with the molecular formula C15H9ClFNO2 . It has a molecular weight of 289.69 . The IUPAC name for this compound is 2-(2-chloro-6-fluorobenzyl)-1H-isoindole-1,3(2H)-dione .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H9ClFNO2/c16-12-6-3-7-13(17)11(12)8-18-14(19)9-4-1-2-5-10(9)15(18)20/h1-7H,8H2 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Synthesis and Chemical Characterization
The chemical compound 2-(2-Chloro-6-fluorobenzyl)isoindoline-1,3-dione serves as a significant intermediate in synthesizing a variety of pharmaceutical and agrochemical products. Its synthesis and characterization involve advanced chemical processes that ensure its purity and structural integrity for further applications. For instance, the synthesis of related isoindoline-1,3-diones using amino resin as a scavenger reagent demonstrates the compound's role in producing complex molecules with high purity levels. These processes are characterized by various spectroscopic methods, including NMR, IR, and MS, to confirm the compound's structure and purity (W. Xiaoguang & Yin Du-lin, 2005).
Crystal Structure Analysis
Crystal structure analysis of similar compounds, like N-(4-tert-Butylbenzyl)phthalimide, provides insights into the molecular configuration, bonding interactions, and potential functional applications of this compound derivatives. Such studies reveal intricate details about the molecule's shape, the dihedral angles between different planes, and how these factors might influence its reactivity and binding properties. Understanding these characteristics is crucial for designing molecules with specific functions, such as in the development of new materials or as active sites in catalysts (Jiang‐Sheng Li, J. Simpson, & Xun Li, 2009).
Development of Herbicides
The structural framework of this compound and its derivatives has been explored for the development of potent herbicides. By targeting specific enzymes in plants, such as protoporphyrinogen oxidase (PPO), researchers have synthesized compounds that exhibit excellent herbicidal activities. These activities include the ability to control a wide range of agricultural pests, offering a promising approach to enhancing crop protection strategies. The synthesis and evaluation of these compounds involve comprehensive studies on their biological activity, mode of action, and safety to non-target plants, highlighting the compound's versatility and potential in agrochemical research (Wei Gao et al., 2019).
Optical and Electronic Applications
Isoindoline derivatives, including those related to this compound, have been studied for their potential in optoelectronic applications. Their unique structural properties make them suitable candidates for developing fluorescent materials, sensors, and other photonic devices. Research into these applications focuses on understanding the compounds' photophysical properties, such as fluorescence emission, quenching mechanisms, and the influence of structural modifications on their optical behavior. This area of study is critical for advancing materials science and developing new technologies for imaging, sensing, and light-emitting devices (Smita G. Mane, K. Katagi, & R. Melavanki, 2019).
Safety and Hazards
Future Directions
Isoindolines are the focus of much research due to their diverse biological activities . Isoindoline-1,3-dione (phthalimide) derivatives are recognized as one of the most talented skeletons, and its common structure is –CO–N–®–CO–, therefore, they are neutral and hydrophobic, so they can pass through the living membrane in vivo . This suggests that “2-(2-Chloro-6-fluorobenzyl)isoindoline-1,3-dione” and similar compounds could have potential applications in medicinal chemistry and drug development.
properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFNO2/c16-12-6-3-7-13(17)11(12)8-18-14(19)9-4-1-2-5-10(9)15(18)20/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJSCHLGZNNBEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

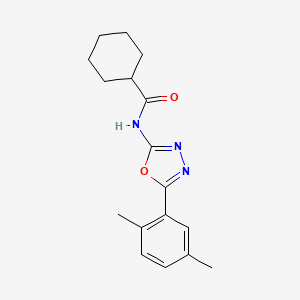
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B2648340.png)
![(2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2648341.png)
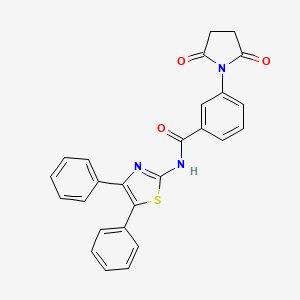
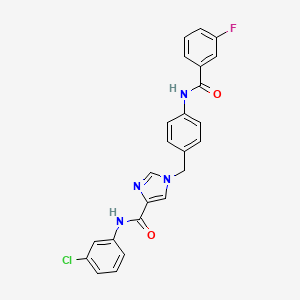
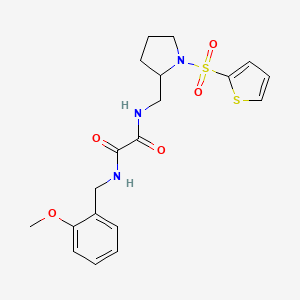
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2648352.png)
![ethyl 2-(4-bromobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2648353.png)
![5-(4-Methylpiperazine-1-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B2648354.png)
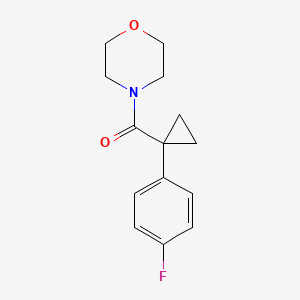

![8-methoxy-3-(4-methoxybenzyl)-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2648357.png)
![1-(2,5-dimethoxyphenyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2648358.png)
